1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thiadiazole group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy group at the 5-position.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or other reduced forms.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to a range of biological effects . The thiadiazole group may also contribute to the compound’s activity by interacting with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: This compound is a plant hormone that also contains an indole moiety and is involved in various biological processes.
Uniqueness
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the pyrrolidine ring and the thiadiazole group, which are not found in many other indole derivatives.
Properties
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-26-13-2-3-15-14(7-13)11(8-19-15)4-5-23-9-12(6-16(23)24)17(25)21-18-22-20-10-27-18/h2-3,7-8,10,12,19H,4-6,9H2,1H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVKIIHARQOJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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